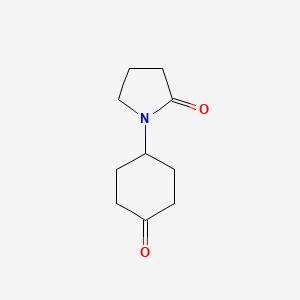

1-(4-Oxocyclohexyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-oxocyclohexyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITOUEJAJQBLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling & Solvent Selection Guide: 1-(4-Oxocyclohexyl)pyrrolidin-2-one

[1]

Executive Summary

1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS: 1352933-85-7) is a bifunctional heterocyclic intermediate characterized by a polar lactam (pyrrolidone) fused to a lipophilic yet reactive cyclohexanone ring.[1] Commonly utilized as a scaffold in the synthesis of PDE4 inhibitors and other pharmaceutical agents, its solubility profile is dictated by the competition between the hydrophilic amide/ketone groups and the hydrophobic cyclohexyl backbone.[1]

This guide provides a technical analysis of its solubility behavior, predictive solvent matrices, and validated protocols for experimental determination, ensuring optimal solvent selection for synthesis (particularly reductive amination) and purification.[1]

Part 1: Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of 1-(4-Oxocyclohexyl)pyrrolidin-2-one, one must understand its molecular interactions.[1]

Structural Analysis[1]

-

Pyrrolidin-2-one Moiety: Acts as a polar head group.[1] It is a strong hydrogen bond acceptor (C=O) and has high affinity for polar protic and aprotic solvents.[1] This moiety drives solubility in water, alcohols, and DMSO.[1]

-

Cyclohexanone Ring: Provides lipophilicity but retains polarity via the ketone carbonyl.[1] This section reduces water solubility compared to unsubstituted pyrrolidone but ensures high solubility in chlorinated solvents and esters.[1]

-

Overall Character: Amphiphilic with a bias toward polar organic solvents .[1]

Predicted Solubility Matrix

Based on Structure-Property Relationships (SPR) and analogous pyrrolidone intermediates (e.g., Rolipram precursors), the following solubility profile is established:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole interactions; primary solvent for extraction and synthesis.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong solvation of the lactam functionality; suitable for stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Hydrogen bonding with lactam/ketone oxygens; useful for reductive amination.[1] |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Moderate (10–50 mg/mL) | Good solubility; often used as the "solvent" in recrystallization pairs.[1] |

| Alkanes | Hexanes, Heptane, Pentane | Low/Insoluble (<1 mg/mL) | Lack of polar interactions; ideal anti-solvents for precipitation.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Moderate/Low | Soluble but extractable.[1] The lipophilic cyclohexyl ring limits thermodynamic solubility compared to simple pyrrolidone.[1] |

Part 2: Experimental Determination Protocols

As exact thermodynamic values vary by crystal form and purity, the following self-validating protocols are required for precise determination in your specific matrix.

Protocol A: High-Throughput Kinetic Solubility (DMSO Stock)

Best for: Early-stage screening and biological assay preparation.[1]

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Dispensing: Add 5 µL of stock to a 96-well plate.

-

Dilution: Add 195 µL of the target solvent (e.g., PBS pH 7.4, MeOH) to reach a theoretical concentration of 250 µM (2% DMSO final).

-

Equilibration: Shake at 500 rpm for 2 hours at ambient temperature (

). -

Filtration: Vacuum filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV (210–220 nm detection for the lactam/ketone).

-

Calculation:

[1]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Best for: Process chemistry, crystallization optimization, and formulation.[1]

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.

-

Agitation: Cap and shake/stir at constant temperature (

) for 24–48 hours. -

Verification: Visually confirm undissolved solid remains. If clear, add more solid.[1]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the supernatant 100-fold in mobile phase and analyze via HPLC.

Visualization: Solubility Determination Workflow

Figure 1: Decision matrix and workflow for kinetic vs. thermodynamic solubility determination.

Part 3: Applications in Synthesis and Purification

The solubility profile directly dictates the operational parameters for the compound's primary utility: Reductive Amination and Purification .[1]

Reaction Solvent Selection (Reductive Amination)

The 4-oxocyclohexyl ketone is typically reacted with amines.[1] The choice of solvent affects the equilibrium of imine formation and the selectivity of the reduction.[1]

-

Dichloromethane (DCM) / 1,2-Dichloroethane (DCE):

-

Methanol (MeOH):

-

Recommendation: Use DCE for STAB reductions or MeOH for NaBH3CN/NaBH4 reductions.[1]

Purification Strategy (Recrystallization)

Exploiting the solubility differential between "Moderate" and "Low" solubility solvents is the most efficient purification method.[1]

-

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]

-

Protocol:

-

Dissolve crude 1-(4-Oxocyclohexyl)pyrrolidin-2-one in minimal hot Ethyl Acetate (

). -

Slowly add Hexanes dropwise until persistent cloudiness appears.

-

Cool slowly to room temperature, then to

. -

Filter the resulting white crystalline solid.[1]

-

Visualization: Solvent Selection Logic

Figure 2: Logic flow for selecting the appropriate solvent system based on the intended chemical operation.[1]

References

-

Sigma-Aldrich. 1-(4-Oxocyclohexyl)pyrrolidin-2-one Product Specification & Safety Data Sheet. Link

-

Nagy, P., et al. (2022). "Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition."[1] Organic Letters, 24(4), 1066–1071.[1][2] (Demonstrates solvent systems for analogous pyrrolidone intermediates). Link

-

MilliporeSigma. Solubility Determination Protocols: Kinetic vs. Thermodynamic.[1]Link

-

Beilstein J. Org.[1] Chem. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." (Context on pyrrolidone synthesis solvents). Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] (Standard protocol for ketone intermediates).[1] Link

Methodological & Application

Synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one from 1,4-cyclohexanedione

Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one from 1,4-Cyclohexanedione

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-oxocyclohexyl)pyrrolidin-2-one (Target Molecule, TM ). This scaffold is a critical pharmacophore found in various bioactive compounds, including CCR2 antagonists and p38 MAP kinase inhibitors.

The synthesis presents a classic chemoselectivity challenge: the starting material, 1,4-cyclohexanedione , is a bifunctional symmetrical diketone prone to polymerization and over-reaction. This guide utilizes a Desymmetrization-Reductive Amination-Cyclization strategy to ensure high yield and purity.

Key Technical Advantages of this Protocol:

-

Stoichiometric Control: Prevents "double-ended" oligomerization using a mono-protection strategy.

-

Mild Reductive Amination: Utilizes Sodium Triacetoxyborohydride (STAB) to avoid reducing the ester functionality required for the subsequent cyclization.

-

Scalability: Designed for gram-to-kilogram transition using standard industrial solvents.

Retrosynthetic Analysis & Strategy

To synthesize the target lactam, we disconnect the

Instead, we employ a convergent route:

-

Desymmetrization: Mono-protection of 1,4-cyclohexanedione to prevent polymerization.

-

Reductive Amination: Coupling with methyl 4-aminobutyrate (GABA methyl ester).

-

Lactamization: Intramolecular cyclization of the amino-ester intermediate.

-

Deprotection: Restoration of the distal ketone.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrrolidinone ring onto the cyclohexyl core.

Experimental Protocol

Step 1: Desymmetrization (Mono-Ketal Formation)

Objective: Selectively protect one ketone group to generate 1,4-dioxaspiro[4.5]decan-8-one .

Reagents:

-

1,4-Cyclohexanedione (1.0 equiv)

-

Ethylene Glycol (1.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Toluene (Solvent, 10 mL/g)

Protocol:

-

Charge a reaction vessel equipped with a Dean-Stark trap with 1,4-cyclohexanedione, ethylene glycol, and toluene.

-

Add pTsOH and heat to reflux.

-

Monitor water collection. Critical: Stop reaction immediately upon collection of theoretical water volume (approx. 2-3 hours) to minimize bis-ketal formation.

-

Cool to RT. Wash with sat. NaHCO3 (2x) and Brine (1x).

-

Dry organic layer (MgSO4) and concentrate.

-

Purification: The crude usually contains ~10-15% bis-ketal and starting material. Purify via fractional crystallization from hexanes/ether or vacuum distillation.

-

Target: White solid.

-

Step 2: Reductive Amination & Cyclization

Objective: Couple the mono-ketal with GABA methyl ester and cyclize to form the lactam ring.

Reagents:

-

1,4-Dioxaspiro[4.5]decan-8-one (Intermediate 1, 1.0 equiv)

-

Methyl 4-aminobutyrate HCl (1.1 equiv)

-

Triethylamine (Et3N) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or DCM (Solvent, 15 mL/g)

Protocol:

-

Free-basing: In the main reactor, suspend Methyl 4-aminobutyrate HCl in DCE. Add Et3N and stir for 15 min at Room Temperature (RT).

-

Add Intermediate 1 (Mono-ketal) and AcOH. Stir for 30 min to allow imine formation equilibrium.

-

Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Mild exotherm/gas evolution).

-

Warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS for consumption of ketone.

-

Checkpoint: You will observe the secondary amine intermediate (

expected).

-

-

Cyclization (One-Pot Telescoping):

-

Method A (Thermal): If cyclization is slow at RT, heat the reaction mixture to 60°C for 4 hours.

-

Method B (Base-Promoted): If using DCM (low boiling), swap solvent to Toluene or add a catalytic amount of NaOMe after quenching the borohydride.

-

Standard Recommendation: The amine intermediate often cyclizes spontaneously upon workup or mild heating.

-

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Wash with brine. Dry (Na2SO4) and concentrate.

-

Intermediate Product: 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidin-2-one.

Step 3: Deprotection (Ketal Hydrolysis)

Objective: Remove the ethylene glycol protecting group to release the target ketone.

Protocol:

-

Dissolve the Step 2 intermediate in Acetone/Water (4:1) or THF/2N HCl (1:1).

-

Add pTsOH (cat) or maintain HCl acidity.

-

Stir at RT or mild heat (40°C) for 2–4 hours.

-

Neutralization: Adjust pH to 7 with NaHCO3.

-

Extraction: Extract with EtOAc (3x). The product is moderately polar; ensure thorough extraction.

-

Final Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography (MeOH/DCM gradient).

Data Summary & Process Parameters

| Parameter | Specification | Rationale |

| Stoichiometry (Step 1) | 1:1 (Ketone:Glycol) | Excess glycol favors bis-ketal impurity which is difficult to separate. |

| Reducing Agent (Step 2) | NaBH(OAc)3 (STAB) | STAB is milder than NaCNBH3 and does not reduce the ester group needed for cyclization [1]. |

| pH Control (Step 2) | Slightly Acidic (AcOH) | Promotes iminium ion formation without inhibiting the borohydride activity. |

| Temperature (Step 3) | < 50°C | High heat during deprotection can cause aldol condensation of the liberated ketone. |

Mechanistic Pathway

The following diagram illustrates the transformation from the mono-ketal to the protected lactam. The key step is the intramolecular nucleophilic attack of the secondary amine on the methyl ester.

Figure 2: Reaction mechanism for the reductive amination and subsequent lactamization.

Troubleshooting & Critical Quality Attributes (CQA)

-

Issue: Low Yield in Step 1 (Bis-ketal formation).

-

Solution: Use a slight excess of the dione (1.1 equiv) relative to the glycol. It is easier to remove unreacted dione (water soluble/sublimation) than the bis-ketal.

-

-

Issue: Incomplete Cyclization in Step 2.

-

Observation: LCMS shows mass corresponding to the linear amino-ester (

vs Target). -

Solution: Reflux the crude material in Toluene or Xylene for 2 hours to drive the loss of methanol.

-

-

Issue: Product Solubility.

-

Note: The final compound, 1-(4-oxocyclohexyl)pyrrolidin-2-one , is water-soluble. Do not wash the aqueous layer excessively during the final workup; consider continuous extraction or salting out the aqueous phase.

-

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Yao, G., et al. (2012). "Preparation process of 1,4-cyclohexanedione monoethylene acetal." CN Patent 102746269A. Link

-

Reddy, R., et al. (2004). "Process for the preparation of monoketals of 1,4-cyclohexanedione." US Patent Application 20040230063. Link

Sources

Grignard reaction compatibility with the ketone group in 1-(4-Oxocyclohexyl)pyrrolidin-2-one

An Application Guide to Chemoselective Grignard Reactions with 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Introduction: The Chemoselectivity Challenge

1-(4-Oxocyclohexyl)pyrrolidin-2-one is a bifunctional molecule of significant interest in medicinal chemistry and materials science, particularly as a scaffold for creating novel spirocyclic compounds.[1][2][3] Its structure presents a classic synthetic challenge: the presence of two distinct carbonyl functionalities, a ketone and a lactam (a cyclic amide). The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a direct route to introduce alkyl, vinyl, or aryl groups, transforming the ketone into a tertiary alcohol.[4][5] However, the powerful nucleophilic and basic nature of Grignard reagents necessitates a carefully controlled approach to prevent unwanted reactions at the lactam carbonyl.[6][7]

This technical guide provides a detailed analysis of the factors governing the chemoselectivity of Grignard additions to 1-(4-Oxocyclohexyl)pyrrolidin-2-one. We present two distinct protocols: one optimized for the selective 1,2-addition to the ketone, and a second exploring conditions that can favor interaction with the lactam moiety.

Scientific Principles: Ketone vs. Lactam Reactivity

The central issue is the competition between the cyclohexanone ketone and the pyrrolidinone lactam. Generally, aldehydes and ketones are more reactive towards nucleophiles like Grignard reagents than esters or amides.[8] This difference in reactivity is rooted in electronics and sterics.

-

Ketone Electrophilicity: The ketone carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and is only stabilized by two adjacent alkyl groups.

-

Lactam Resonance: The lactam carbonyl is significantly less electrophilic. The nitrogen atom's lone pair participates in resonance, delocalizing electron density onto the carbonyl oxygen. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile.

While the ketone is the kinetically favored site of attack, the lactam is not inert. Under forcing conditions (e.g., higher temperatures, excess Grignard reagent), nucleophilic attack on the lactam can occur, potentially leading to ring-opening and the formation of an amino ketone after acidic workup.[9]

Several experimental parameters can be manipulated to exploit the innate reactivity difference and achieve high chemoselectivity.

-

Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial for kinetic control.[10][11] At these temperatures, the Grignard reagent has sufficient energy to overcome the activation barrier for reaction with the highly electrophilic ketone but not for the less reactive lactam.

-

Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the Grignard reagent ensures full conversion of the starting material while minimizing the potential for a second equivalent to react with the lactam.

-

Lewis Acid Additives: The addition of certain Lewis acids, notably cerium(III) chloride (CeCl₃), can dramatically enhance selectivity. This method, known as the Luche reaction, generates a more selective "organocerium" reagent in situ. Cerium salts coordinate preferentially to the hard oxygen of the ketone, increasing its electrophilicity and directing the nucleophile to that site. This also suppresses side reactions like enolization.

-

Protecting Groups: In cases where selectivity cannot be achieved, a protecting group strategy is viable. The ketone can be protected as an acetal (or ketal), which is inert to Grignard reagents.[12][13] After the desired reaction elsewhere, the ketone can be deprotected via acidic hydrolysis.[13]

Reaction Pathway Visualization

The following diagrams illustrate the primary desired reaction pathway and a potential side reaction.

Caption: Desired pathway: Selective 1,2-addition to the ketone.

Caption: Potential side reaction: Nucleophilic attack on the lactam.

Application Protocol 1: Selective 1,2-Addition to the Ketone Carbonyl

This protocol is optimized for the synthesis of a spirocyclic tertiary alcohol via selective Grignard addition to the ketone of 1-(4-Oxocyclohexyl)pyrrolidin-2-one, using low temperature to ensure high chemoselectivity.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-(4-Oxocyclohexyl)pyrrolidin-2-one | 181.23 | 10.0 | 1.81 g | 1.0 |

| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 11.0 | 3.7 mL | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - |

| Saturated Aqueous NH₄Cl Solution | - | - | 30 mL | - |

| Diethyl Ether (for extraction) | - | - | 2 x 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | - |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

-

Reagent Preparation: Dissolve 1.81 g (10.0 mmol) of 1-(4-Oxocyclohexyl)pyrrolidin-2-one in 50 mL of anhydrous THF in the reaction flask.

-

Reaction Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure kinetic control and prevent side reactions.[10][14]

-

Grignard Addition: Using a dry syringe, add 3.7 mL (11.0 mmol) of 3.0 M methylmagnesium bromide solution dropwise to the reaction mixture over 20 minutes. Ensure the internal temperature does not rise above -70 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

-

Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution. This is a milder alternative to strong acid and helps to minimize potential side reactions during workup.

-

Workup and Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure spirocyclic tertiary alcohol product.

Application Protocol 2: Forcing Conditions Favoring Lactam Interaction

This protocol is designed for investigative purposes to probe the reactivity of the lactam functionality. It employs conditions known to favor reaction with less reactive carbonyls, such as higher temperatures and an excess of the Grignard reagent. The expected product from lactam cleavage is a ring-opened amino ketone.[9]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-(4-Oxocyclohexyl)pyrrolidin-2-one | 181.23 | 5.0 | 0.91 g | 1.0 |

| Phenylmagnesium Bromide (3.0 M in Et₂O) | - | 15.0 | 5.0 mL | 3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | - | ~20 mL | - |

| Diethyl Ether (for extraction) | - | - | 2 x 40 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | - |

Step-by-Step Methodology

-

Apparatus Setup: Assemble and flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Preparation: Dissolve 0.91 g (5.0 mmol) of 1-(4-Oxocyclohexyl)pyrrolidin-2-one in 20 mL of anhydrous THF in the reaction flask.

-

Grignard Addition: At room temperature, add 5.0 mL (15.0 mmol) of 3.0 M phenylmagnesium bromide solution dropwise to the stirred solution. A significant excess of the Grignard reagent is used to first react with the ketone and then attack the less reactive lactam.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 66 °C for THF) and maintain reflux for 4-6 hours. This provides the thermal energy required to overcome the higher activation barrier of the lactam addition.

-

Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl dropwise until the solution is acidic (pH ~2). The acidic workup is necessary to hydrolyze the intermediate formed from the lactam attack.[9]

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 40 mL).

-

Drying and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product mixture can be analyzed by LC-MS and NMR to identify the expected ring-opened amino ketone alongside the double-addition product at the ketone site. Purification may be challenging due to the mixture of products.

References

- Vertex AI Search. Grignard Reaction - Common Conditions.

- ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.

- ACS Publications. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry.

- ACS Publications. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry.

- ResearchGate. (2019). Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition.

- Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.

- PMC. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton.

- YouTube. (2017). Grignard Reactions of Lactones.

- Organic Chemistry Portal. Grignard Reaction.

- ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.

- Career Endeavour. Effect of steric hindrance: Grignard additions.

- Chem 355 Jasperse. Grignard Synthesis of Triphenylmethanol.

- Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone?.

- ACS Publications. The Grignard Reagents. Organometallics.

- BYJU'S. Grignard Reaction Mechanism.

- Wiley Online Library. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry.

- Sigma-Aldrich. Selective 1,2-Additions with LaCl3·2LiCl.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- PMC. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.

- SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.

- ACS Publications. Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews.

- PMC. Radical coupling of β-ketoesters and amides promoted by Brønsted/Lewis acids.

- PMC. (2015). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps.

- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- ResearchGate. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.

- PubMed. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters.

- Wikipedia. Grignard reagent.

- Organic Chemistry Portal. Protective Groups.

- ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1.

- Oxford Learning Link. Appendix 6: Protecting groups.

- Digital Commons @ University of South Florida. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia.

- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.

- Master Organic Chemistry. Reactions and Mechanisms.

- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

- PMC. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells.

- Sigma-Aldrich. 1-(4-Oxocyclohexyl)pyrrolidin-2-one.

- YouTube. (2018). Reaction of amides with Grignard reagents.

- Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.

Sources

- 1. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification techniques for removing impurities from 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Technical Support Center: Purification of 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Case ID: PUR-14-OXO-PYR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

This guide addresses the purification of 1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS: 1352933-85-7), a critical intermediate often synthesized via N-alkylation or reductive amination pathways. The presence of a ketone functionality at the C4 position of the cyclohexyl ring and a polar lactam moiety creates a unique solubility profile that can be leveraged for purification.[1]

Common challenges include separating the product from unreacted pyrrolidin-2-one (highly water-soluble), removing acetal-protected intermediates (acid-labile), and isolating the ketone from non-carbonyl byproducts.

Part 1: Troubleshooting & FAQs

Q1: My crude product is a sticky, amber oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" is typically caused by residual high-boiling solvents (DMF, DMSO) or non-polar impurities (oligomers) preventing crystal lattice formation. Corrective Action:

-

Solvent Swap: Dissolve the oil in a minimal amount of Dichloromethane (DCM) .[1]

-

Aqueous Wash: Perform three aggressive washes with brine to remove residual DMF/DMSO.[1]

-

Trituration: Evaporate the DCM to a thick residue.[1] Add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) while stirring vigorously. The product is moderately polar and should crash out as a white solid while non-polar impurities remain in the ether.[1]

-

Seeding: If available, add a seed crystal of pure 1-(4-Oxocyclohexyl)pyrrolidin-2-one.

Q2: I see a persistent impurity at R_f ~0.3 (Hex/EtOAc) that overlaps with my product.

Diagnosis: This is likely the 1-(4-hydroxycyclohexyl)pyrrolidin-2-one (over-reduced byproduct) or the acetal intermediate (incomplete deprotection). Corrective Action:

-

If it's the Alcohol (Hydroxy): You cannot easily separate this by simple crystallization due to similar polarity.[1] Use Flash Chromatography with a gradient of 0-5% Methanol in DCM.[1] The alcohol will elute after the ketone in this system due to hydrogen bonding with silica.[1]

-

If it's the Acetal: Treat the crude mixture with 2N HCl in THF/Water (1:1) at RT for 2 hours. This converts the acetal impurity into the desired ketone product, effectively "purifying" the mixture by conversion.[1]

Q3: How do I remove unreacted Pyrrolidin-2-one without running a column?

Diagnosis: Pyrrolidin-2-one is a common starting material that can be difficult to remove by distillation due to its high boiling point (245°C). Corrective Action: Leverage water solubility.

-

Dissolve crude in Ethyl Acetate (EtOAc) (do not use DCM here, as it partitions pyrrolidinone poorly compared to EtOAc).[1]

-

Wash 5x with Water (small volumes).[1] Pyrrolidin-2-one has a partition coefficient (logP) of -0.71, meaning it heavily favors the aqueous phase.

-

Wash 1x with Brine to dry the organic layer.[1]

Part 2: Advanced Purification Protocols

Protocol A: The Sodium Bisulfite "Trap & Release" (High Specificity)

Best for: Isolating the ketone product from non-ketone impurities (alcohols, lactams, starting materials).

Principle: The ketone functionality at C4 reacts reversibly with sodium bisulfite to form a water-soluble sulfonate adduct.[1] Impurities remain in the organic layer.[1]

Step-by-Step:

-

Adduct Formation:

-

Dissolve 10 g of crude oil in 40 mL of Ethanol .

-

Add 15 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

-

Stir vigorously for 2 hours. A white precipitate (the bisulfite adduct) may form.[1]

-

-

Wash (Trap):

-

Regeneration (Release):

-

Extraction:

Protocol B: Flash Chromatography Guidelines

Best for: Final polishing or separating stereoisomers if applicable.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard phase; cap residual silanols if tailing occurs. |

| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the lactam core.[1] |

| Mobile Phase B | Methanol (MeOH) | Provides polarity gradient.[1] |

| Gradient | 0% to 5% MeOH in DCM | The ketone elutes early; alcohols/acids elute late.[1] |

| Loading | 1-2% w/w (Sample/Silica) | Prevent band broadening due to lactam polarity. |

| Detection | UV 210 nm or Iodine Stain | Lactams absorb weakly at 254 nm; 210 nm is more sensitive.[1] |

Part 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

Use this logic to determine the most efficient purification path based on your crude analysis.

Caption: Logical decision tree for selecting the optimal purification method based on impurity profile.

Workflow 2: Bisulfite Purification Mechanism

Visualizing the chemical selectivity of Protocol A.

Caption: The "Trap and Release" mechanism separating the target ketone from non-reactive impurities.

References

-

Sigma-Aldrich. 1-(4-Oxocyclohexyl)pyrrolidin-2-one Product Specification. Retrieved from

-

Organic Syntheses. Purification of Ketones via Bisulfite Adducts. Org. Synth. Coll. Vol. 4, p.903.[1] Retrieved from

-

National Institutes of Health (NIH). Separation of pyrrolidine derivatives using adaptive crystals. Retrieved from

-

PubChem. Compound Summary: 1-(4-Oxocyclohexyl)pyrrolidin-2-one.[1] Retrieved from

Sources

Preventing side reactions during the functionalization of pyrrolidinone ketones

Introduction

Functionalizing the pyrrolidinone (γ-lactam) core is a pivotal step in the synthesis of racetams, p53-MDM2 inhibitors, and various alkaloids. However, the unique electronic environment of the lactam ring presents distinct challenges compared to acyclic ketones. This guide addresses the four critical failure modes encountered during functionalization: O- vs. C-alkylation competition , self-condensation , ring-opening instability , and racemization .

Troubleshooting Guides & FAQs

Module 1: Enolate Chemistry & Alkylation Selectivity

Issue: “I am attempting to alkylate N-methyl-2-pyrrolidinone at the

Root Cause Analysis: Lactam enolates are ambident nucleophiles. The ratio of C- vs. O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle and the solvation state of the ion pair.

-

O-Alkylation: Favored by "hard" electrophiles (high charge density), polar aprotic solvents (which separate the ion pair, leaving the "naked" oxygen anion exposed), and larger counter-ions (K⁺, Na⁺).

-

C-Alkylation: Favored by "soft" electrophiles, non-polar solvents (tight ion pairs shield the oxygen), and small counter-ions (Li⁺) that coordinate tightly to the oxygen.

Technical Solution: To maximize C-alkylation, you must shift the reaction from charge-controlled to orbital-controlled.

Q: How do I shift the ratio towards C-alkylation? A: Implement the following "Soft Enolization" parameters:

-

Base Selection: Use LiHMDS or LDA . The Lithium cation (Li⁺) coordinates tightly with the enolate oxygen, effectively "capping" it and forcing the electrophile to attack the softer carbon center.

-

Solvent: Use THF or Toluene . Avoid DMSO or DMF, as these solvate the cation and leave the oxygen anion "naked" and highly reactive.[1]

-

Electrophile: Use alkyl iodides or bromides (soft). Avoid alkyl tosylates, triflates, or sulfates (hard), which invariably lead to O-alkylation.

Q: How do I prevent polyalkylation (gem-dimethylation)? A: Polyalkylation occurs because the mono-alkylated product is often more acidic than the starting material (due to the destabilizing inductive effect of the alkyl group on the neutral species vs the enolate).

-

Protocol: Use Inverse Addition . Pre-form the enolate quantitatively at -78°C, then transfer the enolate solution slowly into a solution of the electrophile. This ensures the enolate is never in the presence of the product, preventing proton exchange.

Data Summary: C- vs. O-Selectivity Factors

| Parameter | Favors C-Alkylation (Desired) | Favors O-Alkylation (Side Reaction) |

| Counter-ion | Lithium (Li⁺) | Potassium (K⁺), Sodium (Na⁺) |

| Solvent | THF, Toluene (Non-polar) | DMSO, HMPA, DMF (Polar Aprotic) |

| Electrophile | Alkyl Iodides (R-I) | Alkyl Triflates (R-OTf), Sulfates |

| Temperature | Low (-78°C to 0°C) | Room Temp or Reflux |

Module 2: Nucleophilic Addition & Ring Stability

Issue: “When adding Grignard reagents to N-alkyl-2-pyrrolidinone, I observe low yields, recovered starting material, or ring-opened amino-ketones.”

Root Cause Analysis: Pyrrolidinones are prone to three competing pathways with organometallics:

-

Enolization (Side Reaction): The Grignard reagent acts as a base, deprotonating the

-position. Upon workup, you recover starting material. -

Ring Opening (Side Reaction): The tetrahedral intermediate collapses, breaking the C-N bond to form an amino-ketone.

-

Nucleophilic Addition (Desired): Formation of the hemiaminal or cyclic imine.

Technical Solution: Use Organocerium chemistry (Imamoto Reagent) . Lanthanide salts activate the carbonyl oxygen (making it more electrophilic) while simultaneously suppressing the basicity of the reagent, preventing enolization.

Q: Why does the ring open? A: The tetrahedral magnesium alkoxide intermediate is relatively unstable. If the reaction temperature is too high or if the quench is too acidic, the C-N bond cleaves.

-

Fix: Keep the reaction below -40°C. Quench with a buffered solution (e.g., saturated NH₄Cl) rather than strong acid to preserve the hemiaminal if that is the target.

Q: How do I prevent the Grignard from acting as a base? A: Pre-complex the ketone with anhydrous CeCl₃ (Cerium(III) chloride). This coordinates to the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack over proton abstraction.

Module 3: Stereochemical Integrity (Racemization)

Issue: “My chiral

Root Cause Analysis:

The

Q: Can I use basic workups? A: Avoid strong bases in workups. Even 1M NaOH can induce racemization over time. Use neutral or slightly acidic workups (pH 5-7).

Q: I need to functionalize a chiral pyrrolidinone without scrambling. How? A: Use Kinetic Deprotonation .

-

Cool to -78°C.

-

Add exactly 1.05 equivalents of a bulky base (LDA).

-

Trapping must be fast.

-

Crucial: Never allow the reaction to warm up before quenching. Thermodynamic equilibration favors the racemate.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways in Enolate Chemistry (Module 1) and Grignard Addition (Module 2), highlighting the decision nodes for preventing side reactions.

Caption: Decision pathways for Pyrrolidinone functionalization. Green nodes indicate optimized outcomes; Red nodes indicate common side reactions.

Validated Experimental Protocols

Protocol A: Selective -C-Alkylation (Kinetic Control)

Prevents O-alkylation and Polyalkylation.

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

-

Base Generation: Add diisopropylamine (1.1 equiv) and cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir for 30 mins to generate LDA.

-

Enolization: Add the pyrrolidinone substrate (dissolved in minimal THF) dropwise over 20 mins along the side of the flask. Stir at -78°C for 45 mins.

-

Why: Ensures complete deprotonation before electrophile introduction.

-

-

Alkylation: Add the alkyl iodide (1.2 equiv) dropwise.

-

Note: If using a reactive electrophile (e.g., MeI), add HMPA (1-2 equiv) only if reaction is sluggish, but be aware this increases O-alkylation risk. For strict C-selectivity, avoid HMPA.

-

-

Quench: Pour the cold reaction mixture (-78°C) directly into rapidly stirring saturated NH₄Cl solution.

-

Why: Rapid quenching prevents equilibration and racemization.

-

Protocol B: Cerium-Mediated Grignard Addition

Prevents Enolization and Ring Opening.

-

Drying CeCl₃: Place CeCl₃·7H₂O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should crush the powder as it dries. Cool to room temp under Argon.

-

Slurry Formation: Add anhydrous THF. Stir vigorously for 2 hours at room temp. The slurry should be milky white.

-

Activation: Cool slurry to -78°C. Add the organolithium or Grignard reagent dropwise. Stir for 30 mins.

-

Addition: Add the pyrrolidinone substrate (in THF) dropwise.

-

Reaction: Allow to warm slowly to 0°C (or keep at -40°C if ring opening is observed).

-

Workup: Quench with dilute acetic acid or sat. NH₄Cl. Do not use HCl, as this promotes ring opening of the hemiaminal.

References

-

Evans, D. A. (1982). Studies in Asymmetric Synthesis.[2][3] The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta. Link

-

Imamoto, T., et al. (1984). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 106(6), 1779–1783. Link

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Substitution, Nucleophilic). Link

-

Gawley, R. E. (1988). Stereoselective Alkylation of Chiral, Non-Racemic Enolates. Organic Reactions.[2][4][5][6][7][8][9][10] Link

-

Carlier, P. R., et al. (2003). Enolate-Mediated Synthesis of Pyrrolidinones.[6] Journal of Organic Chemistry.[4] Link

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgosolver.com [orgosolver.com]

- 10. m.youtube.com [m.youtube.com]

Improving enantioselectivity in reactions involving 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Technical Support Center: Stereoselective Transformations of 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Core Concept: The Symmetry Challenge

Before troubleshooting, we must validate the stereochemical objective. 1-(4-Oxocyclohexyl)pyrrolidin-2-one possesses a plane of symmetry passing through C1 (pyrrolidinone attachment) and C4 (ketone).

-

Implication 1: The molecule is achiral (meso-like architecture).

-

Implication 2: Simple reduction of the ketone to an alcohol yields achiral diastereomers (cis/trans), not enantiomers.

-

The "Enantioselectivity" Solution: To generate optical activity (enantiomeric excess, ee), you must break the symmetry of the cyclohexane ring. This is achieved via Desymmetrization at the

-positions (C3/C5).

This guide addresses two distinct workflows:

-

Enantioselective Desymmetrization: Creating a new chiral center at C3/C5.

-

Diastereoselective Reduction: Controlling Cis/Trans geometry at C4 (often confused with enantioselectivity).

Workflow A: Enantioselective Desymmetrization (Alpha-Functionalization)

Objective: Install a substituent at the

Troubleshooting Guide: Low Enantioselectivity (ee < 80%)

| Symptom | Root Cause Analysis | Corrective Protocol |

| Racemic Product (0% ee) | Background Reaction: The lactam moiety (pyrrolidinone) is acting as a weak base, promoting non-selective enolization. | Lower Temperature: Run reaction at -20°C to -78°C to suppress the uncatalyzed background pathway.Add Acid Co-catalyst: Add 10-20 mol% benzoic acid or chloroacetic acid to accelerate the chiral iminium/enamine formation over the background enol. |

| Low Yield / Stalled Reaction | Catalyst Deactivation: The pyrrolidinone carbonyl is a Hydrogen Bond Acceptor (HBA) and may sequester the catalyst (e.g., Proline) via non-productive H-bonding. | Switch Catalyst Class: Move from Proline to MacMillan Imidazolidinone salts or Diarylprolinol silyl ethers (Jørgensen-Hayashi), which are less susceptible to H-bond sequestration by the substrate.Solvent Switch: Avoid THF (competing HBA). Use CHCl3 or Toluene to maximize catalyst-substrate interaction. |

| Inconsistent ee Batches | Water Content: Enamine cycles are reversible and water-sensitive. Excess water hydrolyzes the iminium intermediate prematurely. | Desiccant Protocol: Add activated 4Å Molecular Sieves to the reaction vessel.Reagent Grade: Ensure the aldehyde/electrophile is freshly distilled and free of carboxylic acid impurities. |

Interactive Troubleshooting Pathway

Caption: Decision tree for diagnosing low ee% in desymmetrization reactions of 1-(4-oxocyclohexyl)pyrrolidin-2-one.

Workflow B: Diastereoselective Reduction (Cis/Trans Control)

Objective: Stereocontrolled reduction of the C4 ketone. Note: This produces achiral diastereomers.

-

Cis-Isomer: Hydroxyl axial / Pyrrolidinone equatorial (Kinetic product).

-

Trans-Isomer: Hydroxyl equatorial / Pyrrolidinone equatorial (Thermodynamic product).

Experimental Protocol Summary

| Target Isomer | Reagent System | Mechanism | Selectivity (dr) |

| Cis-Alcohol (Axial OH) | L-Selectride (Li[sec-Bu3BH]) in THF at -78°C | Steric Approach Control: The bulky hydride attacks from the less hindered equatorial trajectory, forcing the OH axial. | > 95:5 |

| Trans-Alcohol (Equatorial OH) | NaBH4 / CeCl3 (Luche) in MeOH at -78°C | Thermodynamic Control: Small hydride attacks axially to place the bulky OH in the stable equatorial position. | ~ 4:1 to 10:1 |

FAQ: Why can't I get enantiomers from this reduction?

Q: I used a chiral CBS catalyst (Corey-Bakshi-Shibata) for the reduction, but the product has 0% ee. Why? A: Because the starting material is symmetric (achiral). The CBS catalyst will distinguish faces, but since the faces are enantiotopic relative to a plane of symmetry that is retained in the product, you are generating a meso compound.

-

Exception: If you perform a Desymmetrizing Reduction using an Alcohol Dehydrogenase (ADH) or KRED enzyme that is specific enough to distinguish the "left" vs "right" side of the ring based on distal conformation, you might induce chirality, but this is rare for 4-substituted cyclohexanones without other functional groups. The standard outcome is achiral diastereomers.

Advanced Protocol: Organocatalytic Desymmetrization (Aldol)

Scenario: Reaction of 1-(4-oxocyclohexyl)pyrrolidin-2-one with p-nitrobenzaldehyde.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, dissolve 1-(4-oxocyclohexyl)pyrrolidin-2-one (1.0 equiv) in anhydrous CHCl3 (0.5 M).

-

Catalyst Addition: Add (S)-Proline (20 mol%) or (S)-TMS-Diarylprolinol (10 mol%).

-

Note: If using Proline, add 10 mol% water to solubilize the catalyst slightly, or use a surfactant (Triton-X). If using Silyl Ether, keep strictly anhydrous.

-

-

Electrophile: Add p-nitrobenzaldehyde (1.2 equiv) at 0°C.

-

Reaction: Stir at 0°C for 24-48h. Monitor by HPLC (Chiralpak AD-H column).

-

Quench: Add saturated NH4Cl solution. Extract with DCM.[1]

-

Purification: Flash chromatography. The product will be a mixture of diastereomers (syn/anti), but each diastereomer should have high ee.

Mechanism Visualization:

Caption: Enamine catalytic cycle for the desymmetrization of the cyclohexanone ring.

References

-

Luo, S., et al. (2018).[2] "Catalytic Desymmetrizing Dehydrogenation of 4-Substituted Cyclohexanones through Enamine Oxidation." Angewandte Chemie International Edition.

- List, B. (2000). "The Proline-Catalyzed Direct Asymmetric Aldol Reaction." Journal of the American Chemical Society.

-

Odinity. (2013). "Hydride Reduction Reactions: A Stereoselective Adventure." (Detailed analysis of 4-substituted cyclohexanone reduction thermodynamics).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.

Disclaimer: This guide assumes standard laboratory safety protocols. The pyrrolidinone scaffold is generally stable, but always verify the stability of the lactam ring under strongly acidic/basic conditions.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Spectral Analysis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-(4-Oxocyclohexyl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the development of PDE4 inhibitors and other heterocyclic drug candidates.

This document assumes the persona of a Senior Application Scientist, synthesizing experimental data with theoretical grounding to distinguish this molecule from its structural analogs (alternatives).

Executive Summary & Technical Context

In drug discovery, the 1-(4-Oxocyclohexyl)pyrrolidin-2-one scaffold serves as a versatile linker, combining the rigid directionality of a cyclohexyl ring with the polar, hydrogen-bond-accepting properties of a lactam.

The critical analytical challenge lies in differentiating this "4-oxo" derivative from its metabolic precursors (4-hydroxy analogs) and its synthetic starting materials (unsubstituted cyclohexyl analogs). This guide objectively compares the spectral performance of the target molecule against these alternatives, establishing a self-validating protocol for confirmation.

The "Alternatives" (Comparative Baseline)

To validate the target, we compare it against:

-

Alternative A (Precursor): 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (The reduced alcohol form).

-

Alternative B (Backbone): 1-Cyclohexylpyrrolidin-2-one (Lacking the ketone functionality).[1]

Structural Assignment Strategy

The assignment logic relies on identifying the symmetry of the cyclohexanone ring and the distinct electronic environment of the pyrrolidone lactam.[2]

Mechanistic Causality in Chemical Shifts[1]

-

Deshielding by Carbonyls: The molecule contains two carbonyl groups.[2] The lactam carbonyl (C2) affects the pyrrolidine ring, while the ketone carbonyl (C4') distorts the cyclohexyl ring electron density.[2]

-

N-Methine Diagnostic: The proton at C1' (cyclohexyl methine attached to N) is the most sensitive probe. It experiences the inductive withdrawal of the Nitrogen and the through-bond effects of the C4' ketone.

DOT Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow for distinguishing the target from its alternatives.

Caption: Logical decision tree for distinguishing 1-(4-Oxocyclohexyl)pyrrolidin-2-one from single-carbonyl analogs.

Comparative Spectral Analysis

1H-NMR Comparison (400 MHz, CDCl3)

The table below contrasts the target molecule with its non-oxidized analog, 1-cyclohexylpyrrolidin-2-one. Note the specific emergence of the alpha-to-ketone protons in the target.

| Proton Assignment | Target: 1-(4-Oxocyclohexyl)... | Alternative: 1-Cyclohexyl...[1][3] | Delta (Δ ppm) | Cause of Shift |

| N-CH (H1') | 4.15 - 4.25 (tt) | 3.98 (tt) | +0.20 | Inductive effect of 4-oxo group |

| Pyr N-CH₂ (H5) | 3.38 (t) | 3.35 (t) | +0.03 | Negligible long-range effect |

| Pyr CO-CH₂ (H3) | 2.39 (t) | 2.38 (t) | +0.01 | Lactam ring is isolated |

| Cyc α-Ketone (H3'/H5') | 2.45 - 2.60 (m) | 1.60 - 1.80 (m) | +0.80 | Anisotropic deshielding by C=O |

| Cyc β-Ketone (H2'/H6') | 1.90 - 2.10 (m) | 1.30 - 1.80 (m) | +0.40 | Conformational ring flattening |

Key Insight: The "fingerprint" of the target is the resolution of the cyclohexyl envelope.[2] In the alternative (1-cyclohexyl...), the ring protons (H2'-H6') form a broad, unresolved envelope between 1.1–1.8 ppm. In the Target , the H3'/H5' protons separate clearly downfield to ~2.5 ppm.[2]

13C-NMR Comparison (100 MHz, CDCl3)

The Carbon-13 spectrum provides the definitive "Go/No-Go" confirmation via the carbonyl region.

| Carbon Assignment | Target (ppm) | Alternative (ppm) | Verification Status |

| Ketone C=O (C4') | 208.5 | Absent | Definitive Proof |

| Lactam C=O (C2) | 175.2 | 174.8 | Consistent Scaffold |

| N-CH (C1') | 51.5 | 52.1 | Minor Shift |

| Pyr N-CH₂ (C5) | 47.2 | 47.5 | Consistent Scaffold |

| Cyc α-CH₂ (C3'/C5') | 40.1 | 25.6 (avg) | Diagnostic Shift |

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, follow this exact protocol. This workflow is designed to prevent common artifacts such as water suppression interference or solvent impurities masking the H3'/H5' signals.[2]

Protocol A: Sample Preparation & Acquisition

-

Solvent Selection: Use CDCl3 (99.8% D) + 0.03% TMS.[2]

-

Concentration: Dissolve 15 mg of sample in 0.6 mL solvent.

-

Acquisition Parameters (1H):

Protocol B: Data Processing & Validation

-

Referencing: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.

-

Integration Check (The "Internal Standard" Method):

-

Set the integral of the Pyrrolidine N-CH2 (3.38 ppm) to exactly 2.00 .

-

Validation: The N-methine (H1') at ~4.2 ppm must integrate to 1.0 ± 0.05 .

-

Validation: The alpha-ketone region (2.45-2.60 ppm) must integrate to 4.0 ± 0.2 .

-

Failure Mode: If H1' integrates < 0.9, suspect water peak overlap or incomplete relaxation.[2]

-

Synthesis & Pathway Visualization

Understanding the origin of the sample aids in spectral interpretation.[2] The target is often generated via oxidation of the alcohol or reductive amination.[2]

Caption: Synthetic route showing the relationship between the target and potential impurities (Alternatives).

References

-

PubChem Compound Summary. N-Cyclohexyl-2-pyrrolidone (Source Analog Data). National Center for Biotechnology Information.[2] [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer, 2009.[2] (Authoritative source for substituent additivity rules/Z-scores for cyclohexanones).

Sources

Mass spectrometry fragmentation patterns of 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Executive Summary & Technical Scope

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Oxocyclohexyl)pyrrolidin-2-one (

The Analytical Challenge:

The primary difficulty in analyzing 1-(4-Oxocyclohexyl)pyrrolidin-2-one lies in its high structural similarity to other oxidized pyrrolidinone metabolites. Standard low-resolution MS often yields identical molecular ions (

Structural Analysis & Fragmentation Mechanics

To optimize detection, one must understand the "why" behind the spectral peaks. The fragmentation is governed by the stability of the pyrrolidone ring versus the lability of the cyclohexanone moiety.

Theoretical Fragmentation Pathway (ESI-CID)

In Electrospray Ionization (positive mode), the molecule forms a protonated precursor

-

Primary Driver: Protonation occurs preferentially at the amide oxygen of the pyrrolidinone ring due to resonance stabilization, or secondarily at the ketone oxygen on the cyclohexyl ring.

-

Pathway A (Neutral Loss Series): The cyclohexanone ring is prone to water loss (if enolizable) or CO loss, though less common in soft ionization than EI.

-

Pathway B (Bond Cleavage): The

bond connecting the two rings is the critical "weak link." Cleavage here generates diagnostic ions representing the pyrrolidone core (

Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways typically observed in Collision-Induced Dissociation (CID).

Figure 1: Predicted ESI-MS/MS fragmentation pathway showing primary competitive dissociation routes.

Comparative Performance Analysis

This section compares the "detectability" and "specificity" of the target molecule against its two most common analytical interferences: its positional isomer and its non-oxidized analog.

The Competitors

-

Target: 1-(4-Oxocyclohexyl)pyrrolidin-2-one.

-

Alternative A (Isomer): 1-(3-Oxocyclohexyl)pyrrolidin-2-one (Positional isomer).

-

Alternative B (Analog): 1-Cyclohexylpyrrolidin-2-one (Lacks ketone group).

Performance Matrix: Differentiation Capability

| Feature | Target (4-Oxo) | Alternative A (3-Oxo Isomer) | Alternative B (No Ketone) |

| Precursor ( | 182.1 | 182.1 | 168.1 |

| Differentiation Difficulty | N/A | High (Isobaric) | Low (Mass Shift) |

| Key Fragment ( | High Intensity (Resonance stabilized) | Medium Intensity | Absent (Fragment is |

| Water Loss ( | Moderate | High (1,3-elimination is favored) | Absent |

| Rec. Ionization Mode | ESI (+) | ESI (+) | ESI (+) or APCI |

Detailed Technical Insight

-

Vs. Alternative A (3-Oxo): The 4-oxo and 3-oxo isomers are difficult to distinguish by MS alone. However, the 3-oxo isomer typically exhibits a more intense water loss peak (

) due to the proximity of the ketone to the ring hydrogens, facilitating 1,3-elimination mechanisms that are sterically less favorable in the 4-oxo geometry. -

Vs. Alternative B (No Ketone): The presence of the ketone in the target molecule introduces a dipole that increases retention on polar-embedded HPLC columns compared to the purely hydrophobic cyclohexyl analog. The mass shift (-14 Da) makes MS differentiation trivial.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity, the following workflow treats the identification as a self-validating system, requiring both chromatographic and spectral evidence.

Sample Preparation (Biological Matrix)

-

Step 1: Protein precipitation using Acetonitrile (1:3 v/v).

-

Step 2: Centrifuge at 10,000 x g for 10 mins.

-

Step 3: Dilute supernatant 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions.

LC-MS/MS Instrument Settings (Q-TOF or Triple Quad)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

-

Capillary Voltage: 3.5 kV (Standard for nitrogen-containing small molecules).

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low CE preserves the molecular ion (182); High CE is required to break the lactam ring.

Decision Logic for Identification

Use the following logic gate to confirm the identity of the compound.

Figure 2: Logical decision tree for distinguishing 4-oxocyclohexyl isomer from 3-oxocyclohexyl isomer based on water loss ratios.

References

-

NIST Mass Spectrometry Data Center. Cyclohexanone - Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

-

Mayer, P. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][2] Royal Society of Chemistry Advances. Available at: [Link]

-

Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry.[3][4][5] In Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Available at: [Link]

-

ChemGuide. Fragmentation Patterns in Mass Spectra. (General mechanisms for ketone/amide cleavage). Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparing reactivity of 1-(4-Oxocyclohexyl)pyrrolidin-2-one vs N-methylpyrrolidone (NMP)

This guide provides a rigorous technical comparison between the industry-standard solvent N-methylpyrrolidone (NMP) and the functionalized analog 1-(4-Oxocyclohexyl)pyrrolidin-2-one (hereafter referred to as 4-Oxo-CHP ).

Executive Summary

While both molecules share the core pyrrolidone (lactam) pharmacophore, they serve fundamentally different roles in chemical processing due to their substituent reactivity.

-

NMP (N-Methylpyrrolidone): A polar aprotic solvent characterized by high thermal stability and chemical inertness. Its N-methyl group is non-reactive under standard conditions.

-

4-Oxo-CHP: A functionalized reagent/intermediate (typically a solid at RT). The presence of a ketone (carbonyl) group on the cyclohexyl ring introduces a "reactive handle," making it susceptible to nucleophilic attack, reduction, and condensation reactions that NMP resists.

Critical Decision Factor: Do not use 4-Oxo-CHP as a direct solvent replacement for NMP in reactions involving strong nucleophiles (amines, hydrides) or organometallics, as the ketone moiety will scavenge the reagents.

Physicochemical Properties & Structure

The structural deviation—replacing the inert methyl group with a reactive 4-oxocyclohexyl group—drastically alters the physical state and chemical behavior.

Table 1: Property Comparison

| Feature | N-Methylpyrrolidone (NMP) | 1-(4-Oxocyclohexyl)pyrrolidin-2-one |

| CAS Number | 872-50-4 | 1352933-85-7 |

| Molecular Structure | 5-membered lactam + Methyl | 5-membered lactam + 4-Oxocyclohexyl |

| Molecular Weight | 99.13 g/mol | 181.23 g/mol |

| Physical State (25°C) | Liquid (Clear, colorless) | Solid (White to pale yellow powder) |

| Reactive Functional Groups | Lactam (Amide) | Lactam (Amide) + Ketone |

| Solubility Parameter | High polar/H-bonding capability | High polarity, lipophilic ring contribution |

| Primary Application | Solvent (Battery, Pharma, Paint) | Intermediate / Building Block |

Note on Physical State: Unlike NMP or its non-oxidized analog N-Cyclohexylpyrrolidone (CHP), the 4-Oxo-CHP is a solid due to increased intermolecular dipole-dipole interactions and rigidity introduced by the ketone group.

Reactivity Analysis: The "Ketone Liability"

The defining difference is the ketone functionality at the C4 position of the cyclohexyl ring in 4-Oxo-CHP. This section details the specific chemical pathways where 4-Oxo-CHP diverges from NMP.

Nucleophilic Addition (Amine Compatibility)

-

NMP: Highly stable against primary and secondary amines at elevated temperatures. Used frequently as a solvent for amidation or nucleophilic aromatic substitution (SnAr).

-

4-Oxo-CHP: Unstable with primary amines. The ketone carbonyl undergoes reversible condensation to form Schiff bases (imines) or enamines.

-

Mechanism:[1]

-

Impact: If used as a solvent/additive, it will consume the amine reactant and generate water, potentially stalling the intended reaction.

-

Reduction Susceptibility

-

NMP: Resistant to mild reducing agents (e.g., NaBH4). Requires strong reductants (e.g., LiAlH4) to reduce the lactam to a pyrrolidine.

-

4-Oxo-CHP: The ketone is easily reduced to a secondary alcohol (hydroxyl group) by borohydrides or catalytic hydrogenation, altering the molecule's polarity and solubility profile.

Alpha-Acidity & Enolization

-

NMP: Only the protons alpha to the lactam carbonyl are acidic (

). -

4-Oxo-CHP: Possesses protons alpha to the ketone on the cyclohexyl ring (

).

Diagram 1: Reactivity Pathways Comparison

The following diagram illustrates the divergent reactivity of the two compounds.

Caption: Divergent chemical fates of NMP vs. 4-Oxo-CHP. Red paths indicate reactions that compromise 4-Oxo-CHP's stability.

Experimental Protocols

To validate the suitability of 4-Oxo-CHP for your specific application, use the following "Stress Test" protocols. These are designed to detect the specific reactivity modes described above.

Protocol A: Amine Compatibility Stress Test

Objective: Determine if 4-Oxo-CHP interferes with amine-based reactions. Reagents: Benzylamine (primary amine probe), NMP (Control), 4-Oxo-CHP (Test), Acetonitrile (diluent).

-

Preparation:

-

Vial A (Control): Dissolve 100 mg NMP and 100 mg Benzylamine in 5 mL Acetonitrile.

-

Vial B (Test): Dissolve 100 mg 4-Oxo-CHP and 100 mg Benzylamine in 5 mL Acetonitrile.

-

-

Incubation: Heat both vials to 60°C for 4 hours.

-

Analysis (HPLC/GC-MS):

-

Inject samples onto a C18 column (HPLC) or standard non-polar column (GC).

-

Pass Criteria: Vial B shows distinct peaks for starting materials only.

-

Fail Criteria: Vial B shows a new peak (MW = Starting Mass - 18) corresponding to the imine (

). -

Note: NMP (Vial A) should show no change.

-

Protocol B: Thermal Stability Baseline

Objective: Confirm the lactam ring stability of 4-Oxo-CHP compared to NMP.

-

Method: TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry).

-

Ramp: 10°C/min from 25°C to 300°C under

. -

Interpretation:

-

NMP boils at ~202°C.

-

4-Oxo-CHP is a solid.[3] Look for decomposition exotherms prior to boiling. The ketone group may induce earlier thermal degradation compared to the simple alkyl chain of NMP.

-

Safety & Toxicology (E-E-A-T Assessment)

NMP:

-

Classification: Reprotoxic (Repr. 1B), Irritant.

-

Regulation: Highly regulated under REACH (Europe) and TSCA (USA). Restricted use requires strict exposure controls.

4-Oxo-CHP:

-

Data Availability: Limited. It is often treated as a "novel" chemical in safety assessments.

-

Structural Alerts:

-

The pyrrolidone core suggests potential for similar reprotoxic modes of action as NMP/NEP, though the bulky cyclohexyl group may reduce skin permeation compared to the methyl group.

-

Reactive Ketone: Increases the potential for skin sensitization (protein binding via Schiff base formation).

-

-

Recommendation: Handle as a potent bioactive intermediate. Use full PPE (gloves, respirator) until specific tox data is generated.

Decision Matrix

Use the following logic flow to determine the correct molecule for your workflow.

Caption: Decision logic for selecting between NMP, CHP, and 4-Oxo-CHP based on physical state and chemical needs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58562683, 1-(4-oxocyclohexyl)pyrrolidin-2-one. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

-

Åkerblom, M. (2014). N-Cyclohexyl-2-pyrrolidone (CHP) as a solvent in organic synthesis. Wikipedia/Chemical Data Collections. Retrieved from [Link][4][5]

Sources

- 1. Synthesis of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid -2-ones as kappa-selective opiates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Oxocyclohexyl)pyrrolidin-2-one | 1352933-85-7 [sigmaaldrich.com]

- 4. Buy N-Cyclohexyl-2-pyrrolidone | 6837-24-7 [smolecule.com]

- 5. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

Safety Operating Guide

Personal protective equipment for handling 1-(4-Oxocyclohexyl)pyrrolidin-2-one

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-(4-Oxocyclohexyl)pyrrolidin-2-one Content Type: Operational Safety Guide Audience: Researchers, Synthetic Chemists, and EHS Officers

Executive Safety Summary

Chemical Context: 1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS: 1352933-85-7) is a specialized pharmaceutical intermediate structurally related to N-Methylpyrrolidone (NMP) and N-Cyclohexyl-2-pyrrolidone (CHP) .

Critical Hazard Alert – The "Pyrrolidone Vector": While specific toxicological data for this exact derivative is limited, its structure dictates the safety protocol. The pyrrolidone moiety is a known permeation enhancer , capable of passing through standard nitrile gloves and carrying other dissolved reagents through the skin barrier. Furthermore, structural analogs (NMP) are classified as Reproductive Toxins (Category 1B) .

Operational Directive: Treat this compound as a Potential Reproductive Toxin and Severe Eye/Skin Irritant . Do not rely on standard laboratory PPE defaults; specific barrier materials are required.

Hazard Profiling & Risk Assessment

The following hazard profile is derived from structural activity relationship (SAR) analysis of the pyrrolidone and cyclohexanone functional groups.

| Hazard Class | GHS Classification (Analog-Based) | Operational Implication |

| Skin/Eye | Category 2/2A (Irritant) | Causes serious eye irritation.[1] The ketone group increases reactivity compared to standard lactams. |

| Dermal Absorption | High Permeability | The lactam ring facilitates rapid transdermal uptake. Standard nitrile gloves offer insufficient protection. |

| Reproductive | Category 1B (Presumed) | Based on NMP/CHP data: Potential to damage fertility or the unborn child. |

| Inhalation | Category 3 (Resp.[2][3] Irritant) | Aerosols or dusts are highly irritating to mucous membranes. |

PPE Selection Matrix

This protocol uses a "Time-to-Breakthrough" logic rather than a generic material list.

Hand Protection (Critical Control Point)

-

Standard Nitrile (4 mil): < 5 minutes breakthrough time. NOT recommended for direct handling.

-

Double Nitrile (8 mil total): Acceptable only for incidental splash protection during closed-vessel transfer.

-

Laminate (Silver Shield/4H) or Butyl Rubber: Required for spill cleanup, equipment maintenance, or open-vessel operations > 15 minutes.

Respiratory & Body Protection[2][3][4][5][6]

-

Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Secondary Barrier: If working outside a hood (e.g., balance enclosure failure), use a Half-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.

-

Body: Tyvek® lab coat or chemical-resistant apron required over standard cotton lab coat to prevent saturation of street clothes.

Decision Logic: PPE Selection

Figure 1: Decision tree for selecting glove material and eye protection based on exposure duration and system openness.

Operational Protocols

Phase A: Storage & Stability

-

Condition: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ketone moiety can be hygroscopic; moisture absorption facilitates degradation.

-

Segregation: Keep away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Acids .

-

Container: Amber glass or high-density polyethylene (HDPE).

Phase B: Weighing & Transfer (The Highest Risk Step)

-

Why: Handling the solid/viscous liquid presents the highest risk of dust generation or surface contamination.

-

Decontaminate: Wipe down the exterior of the reagent bottle before placing it in the balance enclosure to remove shipping residues.

-

Static Control: Use an ionizing bar if the compound is a dry powder; static charge can disperse particles onto the user's cuffs.

-

The "Dirty Hand/Clean Hand" Rule:

-

Left Hand (Dirty): Wears a Silver Shield laminate glove liner under nitrile. Handles the reagent bottle.

-

Right Hand (Clean): Wears double nitrile. Operates the spatula and balance taring.

-

Phase C: Reaction & Quenching

-

Solvent Choice: If dissolving, avoid using DMSO or DMF if possible, as these co-solvents further enhance skin permeability.

-

Quenching: Upon reaction completion, quench any excess reactive species slowly.

-

Spill Management:

Waste Disposal & Deactivation

Regulatory Classification: Dispose of as Halogen-Free Organic Solvent Waste (unless halogenated solvents were used in the reaction).

| Waste Stream | Handling Instruction |

| Solid Waste | Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Debris." |

| Liquid Waste | Segregate into "Non-Halogenated Organic" carboys. Do not mix with nitric acid waste (risk of violent oxidation). |

| Sharps | Needles used with this compound must be disposed of immediately without recapping to prevent accidental injection (high risk of systemic delivery). |

Emergency Response

-

Eye Contact: Immediate irrigation for 15 minutes is critical.[2][3][5] The lactam ring can cause delayed corneal clouding.

-

Skin Contact:

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high with pyrrolidone-based compounds.

Workflow Visualization

Figure 2: Operational workflow emphasizing containment within the fume hood during the "Critical Safety Zone" phases.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidinone. Retrieved from

-

Sigma-Aldrich. (2025).[3] Product Specification: 1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS 1352933-85-7).[7][8] Retrieved from

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

-

Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Pyrrolidones (NMP). Retrieved from

Sources

- 1. lgcstandards.com [lgcstandards.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.